N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains a pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, consisting of three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrazole ring, the pyridine ring, and the amide group. The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions including substitutions, additions, and oxidations .Scientific Research Applications
Organic Synthesis and Reactivity
Research has shown that compounds structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide serve as key intermediates in the synthesis of complex heterocyclic structures. For example, the study on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides highlights their potential in generating products with varying structures depending on the oxidant and reaction conditions, offering a synthetic route to new organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).
Antimicrobial Evaluation
Compounds with a similar structural framework exhibit significant antimicrobial properties. A study involving the synthesis and antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines demonstrated that these compounds, including derivatives structurally related to this compound, show high inhibitory activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Mekky & Sanad, 2019).
Coordination Chemistry
The synthesis and characterization of coordination complexes involving pyrazole-acetamide derivatives, including compounds similar to this compound, reveal their importance in forming supramolecular architectures through hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in medicinal chemistry and material science applications (Chkirate et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-28-17-21(16-27-28)23-20(13-8-14-25-23)15-26-24(29)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,22H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCAJDIWPAZINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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